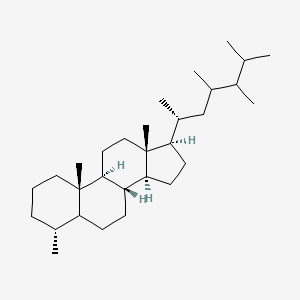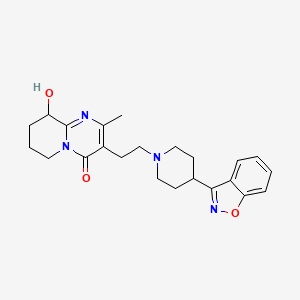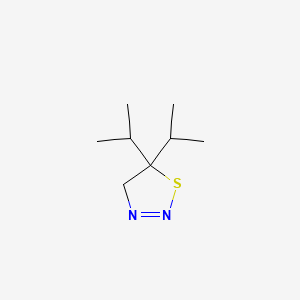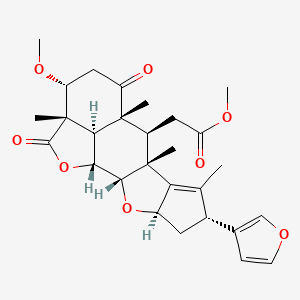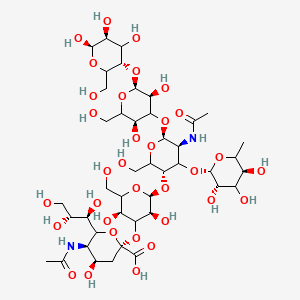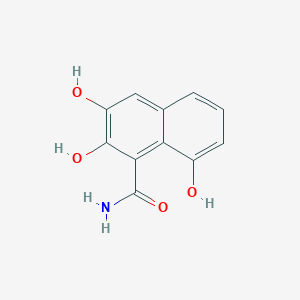
Levulinic-d5 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levulinic-d5 Acid, also known as 4-oxopentanoic-d5 acid, is a deuterated form of levulinic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a versatile platform chemical with a ketone group and a carboxylic acid group, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Levulinic-d5 Acid can be synthesized through the hydrolysis of lignocellulosic biomass at elevated temperatures (100–250°C) using acid catalysts . The process involves the depolymerization of cellulose and hemicellulose fractions in biomass, followed by the conversion of the resulting monosaccharides into levulinic acid. Deuterated reagents are used to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable resources such as lignocellulosic biomass. The process includes pretreatment, hydrolysis, and dehydration steps, with the use of robust catalysts to improve reaction selectivity and yield . The separation and recovery of this compound from the reaction mixture are critical steps in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Levulinic-d5 Acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of γ-valerolactone or other reduced products.
Substitution: Formation of esters, amides, and other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Succinic acid, maleic acid.
Reduction: γ-Valerolactone, valeric acid.
Substitution: Levulinic esters, levulinic amides.
Aplicaciones Científicas De Investigación
Levulinic-d5 Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemicals and materials.
Biology: Studied for its potential as a bio-based platform chemical.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fuel additives, solvents, and plasticizers
Mecanismo De Acción
Levulinic-d5 Acid exerts its effects through its functional groups. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions enable this compound to act as an intermediate in various chemical pathways, targeting specific molecular structures and pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Levulinic Acid: The non-deuterated form of Levulinic-d5 Acid, widely used in similar applications.
γ-Valerolactone: A reduced derivative of levulinic acid with applications in fuel additives and solvents.
Succinic Acid: An oxidized derivative of levulinic acid used in the production of polymers and resins.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways through isotopic labeling. This makes it a valuable tool in research for studying the behavior of levulinic acid derivatives under various conditions .
Propiedades
Número CAS |
1206185-52-5 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
121.147 |
Nombre IUPAC |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
Clave InChI |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES |
CC(=O)CCC(=O)O |
Sinónimos |
3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


